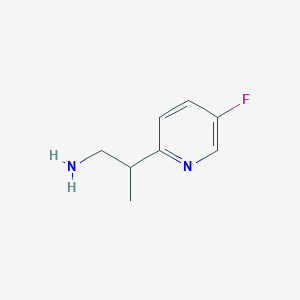

2-(5-Fluoropyridin-2-YL)propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-(5-Fluoropyridin-2-yl)propan-1-amine" is a fluorinated pyridine derivative, which is a class of compounds known for their utility in various chemical syntheses and pharmaceutical applications. These compounds often serve as intermediates in the synthesis of more complex molecules, including drugs and agrochemicals .

Synthesis Analysis

The synthesis of related fluoropyridine derivatives has been explored in several studies. For instance, a method for synthesizing monofluorinated propargyl amines involves the reaction of 2-fluoroaziridines with potassium alkynyltrifluoroborates, leading to the formation of α-fluorinated imines, which subsequently react with alkynyldifluoroborane . Another approach for synthesizing 2-aminopyridine derivatives is the nucleophilic substitution and hydrolysis of 2-fluoropyridine with acetamidine hydrochloride, which provides high yields and chemoselectivity . Additionally, a novel synthesis route for 2-amino-5-fluoropyridine has been proposed, starting from 2-aminopyridine and proceeding through several steps, including nitrification, amino acetylation, and reduction of nitro groups, culminating in a Schiemann reaction .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques. For example, the crystal structure of a complex fluorinated piperidine derivative was determined using NMR and X-ray crystallography, revealing the conformation of the piperidin ring and the thermal stability of the compound .

Chemical Reactions Analysis

Fluoropyridine derivatives participate in various chemical reactions. The radiosynthesis of 2-amino-5-[18F]fluoropyridines was achieved through a palladium-catalyzed amination sequence, demonstrating the versatility of these compounds in radiochemical syntheses . Furthermore, the catalyst-free amination of 2-fluoropyridine with adamantane amines has been studied, showing that these reactions can proceed with moderate to good yields without the need for a catalyst .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoropyridine derivatives are influenced by their molecular structure. The thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) of a fluorinated piperidine compound indicated its thermal stability and phase transitions . The polymorphism of the compound was also investigated, suggesting that it crystallizes in one form with a melting point of 157 degrees Celsius . The practical synthesis of a key intermediate in the preparation of deoxycytidine kinase inhibitors also highlights the importance of these compounds in medicinal chemistry .

Aplicaciones Científicas De Investigación

Oncology and Chemotherapy

Research on fluorinated pyrimidines, such as 5-fluorouracil (5-FU) and its prodrugs (capecitabine, UFT, S-1), provides insights into the therapeutic applications in oncology. These compounds are pivotal in treating various solid tumors, including those in the gastrointestinal tract, breast, and head and neck. The development of prodrugs aims to enhance 5-FU's therapeutic effectiveness while minimizing its toxic side effects, such as myelotoxicity and hand-foot syndrome. The literature reviews and clinical studies emphasize the ongoing efforts to optimize these fluoropyrimidine-based treatments for cancer patients, highlighting the significance of fluorinated compounds in chemotherapy regimens (Malet-Martino & Martino, 2002), (Miyamoto et al., 2014).

Water Treatment and Environmental Science

Amine-functionalized sorbents have emerged as a promising solution for removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These compounds, which include fluorinated amines, offer alternative solutions for PFAS control in municipal water and wastewater treatment. The removal efficiency of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the morphology of the sorbent material. This area of research underscores the environmental applications of fluorinated amines in addressing persistent organic pollutants in water resources (Ateia et al., 2019).

Pharmaceutical Synthesis and Drug Development

The synthesis and functionalization of heteroaromatic compounds, including fluoropyridines, play a crucial role in developing new pharmaceuticals. The metallation of π-deficient heterocyclic compounds, such as fluoropyridines, is a critical step in synthesizing novel drugs and intermediates. These processes are essential for creating compounds with high specificity and efficacy for various therapeutic applications, demonstrating the importance of fluorinated amines in drug development (Marsais & Quéguiner, 1983).

Mecanismo De Acción

Fluoropyridines have found applications in various fields. For instance, they are used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds . They are also used in the agricultural industry to improve the physical, biological, and environmental properties of products .

Propiedades

IUPAC Name |

2-(5-fluoropyridin-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FN2/c1-6(4-10)8-3-2-7(9)5-11-8/h2-3,5-6H,4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKQQMFHDJRXVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=NC=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(9-Methylpurin-6-yl)amino]-1-(5-thiophen-3-ylthiophen-2-yl)ethanol](/img/structure/B2506528.png)

![3-[[(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2506529.png)

![4-[(4-Piperazin-1-ylphenyl)sulfonyl]morpholine](/img/structure/B2506532.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2506538.png)

![1-[1-(2,4-Dichloro-5-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2506548.png)

![4-ethoxy-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2506550.png)